molecular formula C9H18N2O4 B7809775 tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate CAS No. 496836-38-5

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B7809775
CAS No.: 496836-38-5
M. Wt: 218.25 g/mol
InChI Key: NTLGHJCKGGSOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate (CAS 121505-93-9) is a protected glycine derivative, specifically an N-Boc-glycine-N-methoxy-N-methylamide, with a molecular formula of C9H18N2O4 and a molecular weight of 218.25 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key intermediate for the preparation of more complex molecules. For instance, it has been used as a reactant in the synthesis of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are potential therapeutic agents for the treatment of osteoarthritis . The tert-butoxycarbonyl (Boc) group provides a protective moiety for the primary amine, which can be readily deprotected under mild acidic conditions, while the N-methoxy-N-methylamide (Weinreb amide) group is a well-known functionality that allows for controlled nucleophilic addition to form ketones or aldehydes, preventing overreaction. The product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be followed, including the use of personal protective equipment and handling in a well-ventilated area. This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for diagnostic or therapeutic human use . For comprehensive handling and safety details, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl N-[2-(methoxymethylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-5-7(12)11-6-14-4/h5-6H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLGHJCKGGSOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610804
Record name tert-Butyl {2-[(methoxymethyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496836-38-5
Record name tert-Butyl {2-[(methoxymethyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate, also known by its CAS number 121505-93-9, is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a methoxymethyl amino moiety, and an oxoethyl group, suggesting possible interactions with biological targets relevant to drug development.

The molecular formula of this compound is C9H18N2O4C_9H_{18}N_2O_4, with a molecular weight of 218.25 g/mol. The compound is characterized by:

  • Molecular Structure: The presence of multiple functional groups allows for various interactions with biological macromolecules.
  • Solubility: High solubility in organic solvents, which may enhance its bioavailability in pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

Antibacterial Activity

Studies have indicated that carbamate derivatives can exhibit significant antibacterial properties. For instance, certain derivatives similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Mechanism of Action: These compounds often inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. In vitro studies have demonstrated IC50 values in the low micromolar range against these targets .
CompoundTarget EnzymeIC50 (μM)
Compound ADNA Gyrase0.012
Compound BTopoisomerase IV0.008

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human liver cell lines (HepG2). Preliminary results suggest that this compound exhibits low toxicity, making it a candidate for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity:

  • Hydrogen Bonding: The carbamate group can form additional hydrogen bonds with amino acid residues in target enzymes, enhancing binding affinity and specificity.
  • Lipophilicity: Modifications in the substituents can affect the lipophilicity of the compound, influencing its absorption and distribution within biological systems .

Case Studies

  • Inhibition Studies : A series of compounds including this compound were tested for their ability to inhibit bacterial growth in vitro. The results indicated that modifications to the methoxy group could significantly increase antibacterial potency.
    • Tested Bacteria : Staphylococcus aureus, Escherichia coli
    • Results : Compounds showed minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various strains .
  • Resistance Mechanisms : Research highlighted that while some derivatives displayed potent antibacterial activity, resistance mechanisms such as efflux pumps could limit their effectiveness against certain bacterial strains .

Scientific Research Applications

Role in Peptide Synthesis

One of the primary applications of Boc-Gly-OMe·Me is in peptide synthesis. The compound protects the amino group of glycine, enabling selective modifications of other amino acids within a peptide chain. This selective protection is crucial for the controlled assembly of peptides with specific functionalities.

Medicinal Chemistry Applications

Beyond peptide synthesis, tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate has potential applications in medicinal chemistry. Its structural features suggest utility in drug development, particularly in designing compounds that target specific biological pathways.

Case Studies

Several studies have highlighted its potential in developing therapeutic agents:

  • A study demonstrated the effectiveness of similar carbamate derivatives in treating parasitic diseases, showcasing their biological activity and potential for further modifications to enhance efficacy .
  • Research into customizable amino acid units has shown that such compounds can generate structural diversity essential for drug discovery .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting from Boc-glycine Weinreb amide.
  • Reacting with methyl magnesium chloride under controlled conditions.
  • Yielding the desired carbamate through careful manipulation of reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate with four analogous compounds, highlighting structural variations, synthesis protocols, and applications:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituent Synthesis Highlights Purity/Yield Applications/Notes
This compound 121505-93-9 C₉H₁₈N₂O₄ 218.25 Methoxymethylamino Reaction with 1-methylimidazole under argon, THF solvent, low-temperature conditions Not specified Peptidomimetic synthesis; used in hydantoin-based loops
tert-Butyl [2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl]carbamate - C₁₁H₁₈N₃O₃ 240.28 1-Methylimidazol-2-yl n-BuLi-mediated coupling in THF at −78°C Not specified Intermediate in ADAMTS7 inhibitor discovery (e.g., BAY-9835)
tert-Butyl (2-((2-chloroethyl)amino)-2-oxoethyl)carbamate - C₉H₁₇ClN₂O₃ 236.70 2-Chloroethylamino N-Boc-glycine + 2-chloroethylamine in DCM under nitrogen Not specified Precursor for functionalization (e.g., NHBocOx monomer synthesis)
tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate 607358-50-9 C₁₃H₁₇NO₄ 251.28 4-Hydroxyphenyl High-yield (98%) synthesis via Ugi reaction; purified via HPLC 99.6% HPLC purity Key intermediate for serine protease inhibitors (e.g., UAMC-00050)
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 939760-49-3 C₁₃H₁₉ClN₂O₂ 270.80 4-Chlorophenyl Not detailed in evidence 95% purity Chiral building block for pharmaceuticals

Key Findings

Substituent-Driven Reactivity: The methoxymethylamino group in the target compound provides enhanced stability compared to the chloroethyl substituent (a leaving group) and the hydroxyphenyl group (prone to oxidation) . The 1-methylimidazol-2-yl substituent introduces heterocyclic aromaticity, enabling coordination with metal catalysts (e.g., in ADAMTS7 inhibitor synthesis) .

Synthetic Efficiency :

  • The 4-hydroxyphenyl derivative achieves the highest purity (99.6% via HPLC) and yield (98%), making it ideal for pharmaceutical applications .
  • The target compound’s synthesis requires stringent anhydrous conditions (argon atmosphere, THF solvent), whereas the chloroethyl analog is synthesized under milder conditions .

Biological Relevance :

  • Compounds with aromatic substituents (e.g., hydroxyphenyl, chlorophenyl) are prevalent in protease inhibitors due to their ability to engage in π-π stacking or hydrogen bonding .
  • The methoxymethyl group’s ether linkage avoids metabolic instability issues associated with ester or amide groups, enhancing pharmacokinetic profiles .

Preparation Methods

Reaction Mechanism

Boc-glycine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride intermediate. Subsequent nucleophilic attack by N,O-dimethylhydroxylamine yields the target Weinreb amide.

Procedure

  • Activation : Boc-glycine (1.0 equiv) is dissolved in anhydrous ethyl acetate (0.5 M) under nitrogen. NMM (1.2 equiv) is added, followed by dropwise addition of isobutyl chloroformate (1.1 equiv) at −20°C.

  • Coupling : After 30 minutes, N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) is added, and the mixture is stirred at 0–5°C for 2 hours.

  • Workup : The reaction is quenched with 1 M HCl, and the organic layer is washed with saturated NaHCO₃ and brine.

  • Purification : Solvent evaporation followed by flash chromatography (hexane/ethyl acetate, 3:1) affords the product in 85–92% yield.

Optimization Data

ParameterOptimal ValueYield Impact
Temperature−20°C to 0°C<±5%
SolventEthyl acetateMax yield
Coupling AgentIsobutyl chloroformateCritical
BaseNMMRequired

Carbodiimide-Based Coupling

Alternative methods employ carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate Boc-glycine for amide bond formation.

Procedure

  • Activation : Boc-glycine (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in dichloromethane (DCM, 0.3 M) at 0°C for 30 minutes.

  • Coupling : N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) and DIPEA (2.0 equiv) are added, and the reaction proceeds at room temperature for 12 hours.

  • Workup : The mixture is washed with 1 M HCl, water, and brine.

  • Purification : Recrystallization from hexane/ethyl acetate yields 80–88% product.

Comparative Efficiency

MethodYield (%)Purity (%)Scalability
Mixed anhydride9298High
EDCl/HOBt8897Moderate

Industrial-Scale Adaptations

Patented large-scale syntheses emphasize cost efficiency and reduced purification steps. A representative protocol from CN102020589B employs phase-transfer catalysis (PTC) to enhance reaction rates.

Industrial Protocol

  • Reagents : Boc-glycine (1.0 equiv), N,O-dimethylhydroxylamine (1.2 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and methyl sulfate (1.5 equiv) in ethyl acetate (0.4 M).

  • Conditions : KOH (50% aqueous) is added dropwise at 5–10°C, followed by stirring at 15–20°C for 3 hours.

  • Workup : Organic phase isolation via centrifugation and solvent stripping yields 95–97% product.

Scale-Up Metrics

Batch Size (kg)Yield (%)Cycle Time (h)
10956
100938

Critical Analysis of Methodologies

Mixed Anhydride vs. Carbodiimide

  • Reactivity : Mixed anhydride protocols achieve higher yields due to superior activation of Boc-glycine.

  • Byproducts : Carbodiimide methods generate urea derivatives, complicating purification.

  • Cost : EDCl/HOBt is 30% more expensive than isobutyl chloroformate per kilogram.

Solvent and Temperature Effects

  • Ethyl acetate outperforms THF in mixed anhydride reactions, minimizing side reactions.

  • Subzero temperatures (−20°C) reduce racemization but increase energy costs.

Emerging Techniques

Flow Chemistry

Continuous flow systems reduce reaction times to <1 hour, with in-line purification achieving 94% yield.

Enzymatic Coupling

Preliminary studies using lipases (e.g., CAL-B) show 78% yield under aqueous conditions, though scalability remains challenging .

Q & A

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sequential protection and coupling steps. For example:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N in THF) .
  • Amide Coupling: Methoxymethylamine is coupled to the Boc-protected intermediate using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane or THF. Yields (~70–90%) depend on stoichiometry and reaction time .
  • Optimization Tips: Lower temperatures (0–5°C) reduce side reactions, while excess methoxymethylamine (1.2–1.5 equiv) improves conversion. Purification via flash chromatography (e.g., EtOAc/hexane) enhances purity .

Q. What spectroscopic techniques are used to confirm the structure of tert-butyl carbamate derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm Boc group integrity (e.g., singlet at ~1.4 ppm for tert-butyl protons) and methoxymethylamine incorporation (δ 3.3–3.5 ppm for OCH₃) .
  • HRMS (ESI): High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ for C₁₀H₂₀N₂O₄: calculated 232.1423, observed 232.1428) .
  • FT-IR: Carbamate C=O stretches appear at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of tert-butyl carbamates in palladium-catalyzed coupling reactions?

Methodological Answer: The Boc group’s steric bulk can hinder cross-coupling reactions. For example:

  • Buchwald–Hartwig Amination: Pd(dba)₂/Xantphos catalysts with Cs₂CO₃ as base enable C–N coupling. Electron-withdrawing substituents on the aryl halide increase reaction rates, while bulky tert-butyl groups may require elevated temperatures (80–100°C) .
  • Mechanistic Insight: DFT studies suggest that steric hindrance at the carbamate nitrogen slows oxidative addition, necessitating ligand optimization (e.g., BrettPhos for bulky substrates) .

Q. What strategies mitigate racemization during the synthesis of chiral tert-butyl carbamate intermediates?

Methodological Answer:

  • Enantioselective Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) preserve stereochemistry .
  • Low-Temperature Conditions: Reactions conducted below –20°C minimize epimerization. For example, iodolactamization of Boc-protected amino alcohols retains >98% ee .
  • Analytical Monitoring: Chiral HPLC (e.g., Chiralpak AD-H column) detects enantiomeric excess during synthesis .

Q. How can computational modeling predict the stability and reactivity of tert-butyl carbamates in aqueous environments?

Methodological Answer:

  • DFT Calculations: Predict hydrolysis pathways by modeling transition states. The Boc group’s tert-butyl moiety stabilizes the carbamate via steric shielding, reducing hydrolysis rates compared to methyl carbamates .
  • MD Simulations: Solvent-accessible surface area (SASA) analysis identifies vulnerable sites for nucleophilic attack (e.g., carbonyl carbon) .
  • pKa Estimation: Computational tools (e.g., MarvinSketch) estimate the carbamate’s pKa (~8–10), guiding buffer selection for pH-sensitive reactions .

Handling and Application Questions

Q. What are the key storage considerations to prevent degradation of tert-butyl carbamates?

Methodological Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and light-induced decomposition .
  • Stability Tests: Accelerated degradation studies (40°C/75% RH for 14 days) combined with LC-MS monitor hydrolytic byproducts (e.g., tert-butanol and CO₂) .

Q. How are tert-butyl carbamates utilized as intermediates in bioactive molecule synthesis?

Methodological Answer:

  • Peptidomimetics: Boc-protected amines serve as building blocks for protease-resistant peptide analogs. For example, incorporation into κ-opioid receptor antagonists improves metabolic stability .
  • Kinase Inhibitors: The carbamate’s hydrogen-bonding capability enhances target binding. Case study: A Boc-glycine derivative was key in synthesizing a CCR2 antagonist with IC₅₀ = 12 nM .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar tert-butyl carbamate syntheses?

Methodological Answer:

  • Source Evaluation: Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over vendor data (e.g., BenchChem ).
  • Reproducibility Checks: Test reported conditions with controlled variables (e.g., solvent batch, catalyst purity). For example, EDCl vs. DCC coupling agents may alter yields by 10–15% .
  • Error Analysis: LC-MS traces identify unaccounted side products (e.g., urea byproducts from carbodiimide reagents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.